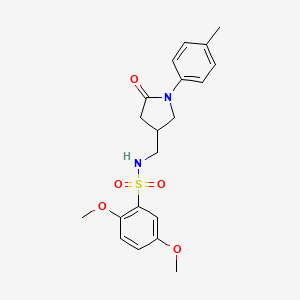
2,5-diméthoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)méthyl)benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide, also known as DOTOP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various fields. DOTOP is a sulfonamide derivative that has been synthesized through a multistep process involving several chemical reactions.
Mécanisme D'action
The mechanism of action of 2,5-dimethoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cell growth, survival, and inflammation. 2,5-dimethoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide has been shown to inhibit the activity of several enzymes involved in angiogenesis, such as matrix metalloproteinases and vascular endothelial growth factor. It has also been found to activate various signaling pathways involved in apoptosis, such as the p53 pathway.
Biochemical and Physiological Effects:
2,5-dimethoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide has been found to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the inhibition of bacterial and fungal growth. 2,5-dimethoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide has also been found to have anti-inflammatory effects and to reduce the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,5-dimethoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide in lab experiments is its potent activity against cancer cells and its ability to protect neurons from oxidative stress. However, one limitation of using 2,5-dimethoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is its complex synthesis method, which may limit its availability and increase its cost.
Orientations Futures
There are several future directions for research on 2,5-dimethoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide, including the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its therapeutic applications. Further studies are also needed to investigate the safety and toxicity of 2,5-dimethoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide in animal models and to determine its potential for clinical use. Additionally, the antimicrobial activity of 2,5-dimethoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide could be further explored for the development of new antibiotics.
Méthodes De Synthèse
The synthesis of 2,5-dimethoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide involves several steps, including the preparation of the starting materials, the formation of the pyrrolidine ring, and the introduction of the sulfonamide group. The process begins with the reaction of p-toluidine with ethyl bromoacetate to produce ethyl 4-methyl-3-nitrobenzoate. The nitro group is then reduced to an amine group using hydrogen gas and palladium on carbon catalyst. The resulting amine is then reacted with ethyl 2-bromoacetate to form ethyl 4-methyl-3-(2-bromoacetyl)benzoate. The pyrrolidine ring is formed by reacting this compound with 1-(2-pyridyl)piperazine and sodium hydride in dimethylformamide. Finally, the sulfonamide group is introduced by reacting the resulting pyrrolidine compound with benzenesulfonyl chloride in the presence of triethylamine.
Applications De Recherche Scientifique
Recherche antivirale
Le composé a été étudié pour ses propriétés antivirales. Par exemple, Kasralikar et al. ont rapporté une série de nouveaux dérivés indolyle et oxochromenyle de la xanthénone et ont effectué des études d'amarrage moléculaire pour évaluer leur activité anti-VIH-1 . Des recherches supplémentaires pourraient explorer son efficacité contre d'autres virus.
Propriétés
IUPAC Name |
2,5-dimethoxy-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-14-4-6-16(7-5-14)22-13-15(10-20(22)23)12-21-28(24,25)19-11-17(26-2)8-9-18(19)27-3/h4-9,11,15,21H,10,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFLDIKCXDZILY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


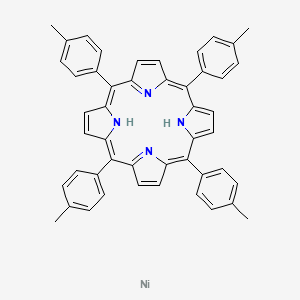

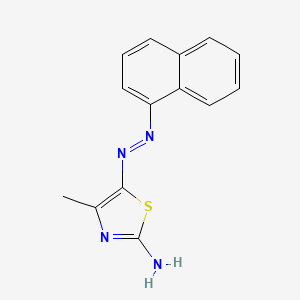
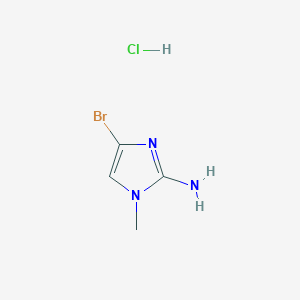
![N-(3,4-dimethylphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2382802.png)
![2-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2382803.png)
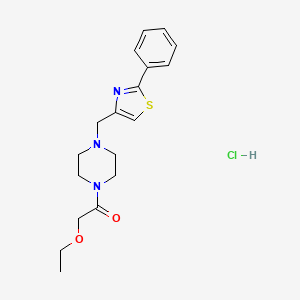
![2-[2-(Methylamino)ethoxy]benzonitrile](/img/structure/B2382806.png)
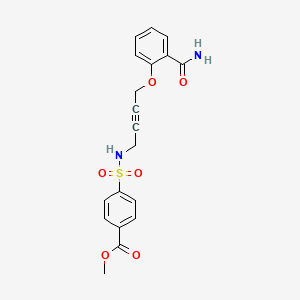
![2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B2382808.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone](/img/structure/B2382812.png)
![5-((4-Benzhydrylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2382816.png)